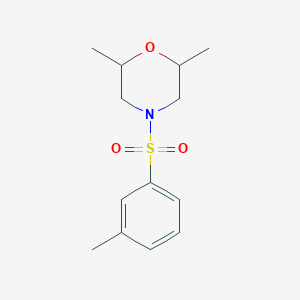
2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications
- Palladium-Catalyzed Aminocarbonylation : Dimethylformamide, incorporating elements like morpholine, is used in palladium-catalyzed aminocarbonylation of p-tolyl bromide, showing the relevance of similar structures in organic synthesis and catalysis (Wan et al., 2002).
Analytical Chemistry
- Analysis in Waste and Surface Water : Morpholine derivatives are analyzed in waste and surface water, indicating their environmental and analytical significance. This reflects on the broader applications of related chemicals in environmental monitoring (Sacher et al., 1997).
Organic Chemistry
- Improvement of Odorless Oxidations : Derivatives like methyl 6-morpholinohexyl sulfide have been used as odorless substitutes in Corey–Kim and Swern oxidations, showcasing the utility of morpholine structures in making chemical processes more user-friendly and environmentally conscious (Nishide et al., 2004).
Biochemistry
- Stability of Carbodiimides : Research on carbodiimides, including those with morpholine structures, provides insights into biochemical stability, relevant for understanding chemical interactions in biological systems (Gilles et al., 1990).
Polymer Science
- Biocompatible Copolymers Synthesis : Research on morpholine structures extends to the synthesis of biocompatible copolymers, underscoring the importance of such compounds in medical and biotechnological applications (Ma et al., 2003).
Photopolymerization
- Water-Soluble Photoinitiator Development : Morpholine derivatives are used in developing water-soluble photoinitiators for environmentally friendly resist systems, demonstrating their role in advancing green chemistry (Kojima et al., 1998).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Scaffolds : Morpholine derivatives are used in the synthesis of heterocyclic scaffolds, illustrating their importance in creating complex organic structures for various applications (Pandey et al., 2012).
Fungicidal Research
- Fungicidal Activity of Morpholine Derivatives : Research on 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]-morpholine demonstrates its use in fungicide development, highlighting the agricultural and environmental significance of such compounds (Bianchi et al., 1992).
Propiedades
IUPAC Name |
2,6-dimethyl-4-(3-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-5-4-6-13(7-10)18(15,16)14-8-11(2)17-12(3)9-14/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOLJCXCCXMRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
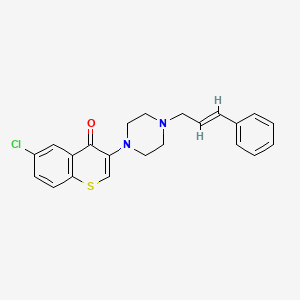
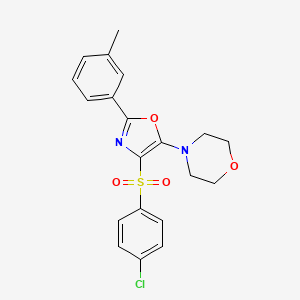
![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2713986.png)

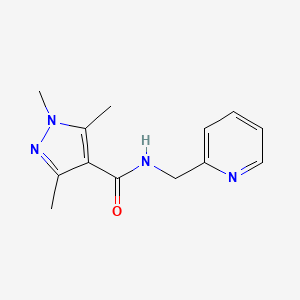
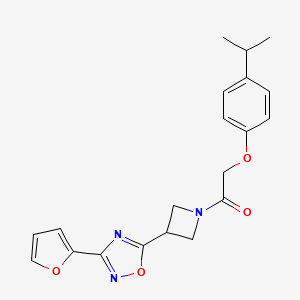
![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)
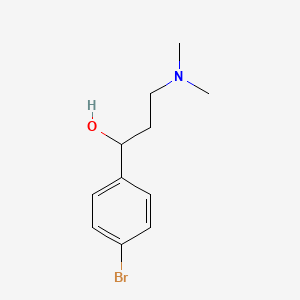

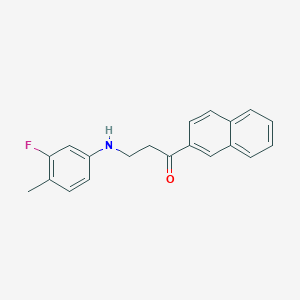
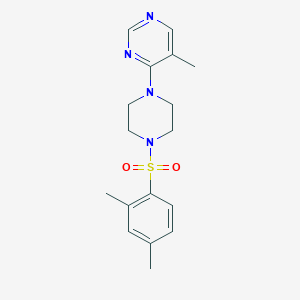
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)
